molecular formula C15H14N6O5 B15003202 N-(3-methoxybenzyl)-3-[(3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide

N-(3-methoxybenzyl)-3-[(3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B15003202
M. Wt: 358.31 g/mol
InChI Key: RYPBHFHVTQTBLM-UHFFFAOYSA-N
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Description

N-[(3-METHOXYPHENYL)METHYL]-3-[(3-NITRO-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is a complex organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a methoxyphenyl group, a nitropyrazole group, and a carboxamide group, making it a molecule of interest in various fields of scientific research.

Preparation Methods

The synthesis of N-[(3-METHOXYPHENYL)METHYL]-3-[(3-NITRO-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: This step involves the reaction of the oxadiazole intermediate with a methoxyphenylmethyl halide in the presence of a base.

    Attachment of the Nitropyrazole Group: The final step involves the reaction of the intermediate with a nitropyrazole derivative under suitable conditions to form the desired compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

N-[(3-METHOXYPHENYL)METHYL]-3-[(3-NITRO-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-[(3-METHOXYPHENYL)METHYL]-3-[(3-NITRO-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N-[(3-METHOXYPHENYL)METHYL]-3-[(3-NITRO-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The oxadiazole ring can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar compounds to N-[(3-METHOXYPHENYL)METHYL]-3-[(3-NITRO-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE include other oxadiazole derivatives, such as:

  • N-[(3-METHOXYPHENYL)METHYL]-3-[(3-AMINO-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE
  • N-[(3-METHOXYPHENYL)METHYL]-3-[(3-CHLORO-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE

These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and biological activities. The presence of the nitro group in the original compound makes it unique in terms of its potential for reduction and subsequent biological effects.

Properties

Molecular Formula

C15H14N6O5

Molecular Weight

358.31 g/mol

IUPAC Name

N-[(3-methoxyphenyl)methyl]-3-[(3-nitropyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C15H14N6O5/c1-25-11-4-2-3-10(7-11)8-16-14(22)15-17-12(19-26-15)9-20-6-5-13(18-20)21(23)24/h2-7H,8-9H2,1H3,(H,16,22)

InChI Key

RYPBHFHVTQTBLM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)C2=NC(=NO2)CN3C=CC(=N3)[N+](=O)[O-]

Origin of Product

United States

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